molecular formula C8H4BrN3 B2623122 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352900-95-8

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B2623122
CAS RN: 1352900-95-8
M. Wt: 222.045
InChI Key: DVJIKRNIXUZDLT-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1352900-95-8 . It has a molecular weight of 222.04 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.04 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302, H315, H320, H335, which suggest that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIKRNIXUZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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